6-Octenal

Description

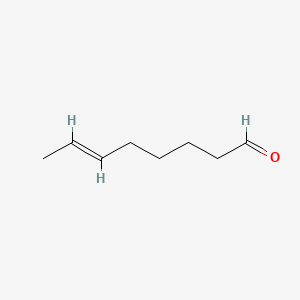

Structure

2D Structure

3D Structure

Properties

CAS No. |

63196-63-4 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

(E)-oct-6-enal |

InChI |

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h2-3,8H,4-7H2,1H3/b3-2+ |

InChI Key |

KVNBGNGISDIZRP-NSCUHMNNSA-N |

Isomeric SMILES |

C/C=C/CCCCC=O |

Canonical SMILES |

CC=CCCCCC=O |

density |

0.8536 (20 ºC) |

physical_description |

Colorless oil/Green melon-like aroma |

solubility |

Slightly soluble Soluble (in ethanol) |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to (6E)-6-Octenal: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6E)-6-Octenal is an unsaturated aldehyde with the chemical formula C₈H₁₄O. While not as extensively studied as some of its isomers, it holds interest for researchers in various fields, including organic synthesis and the study of bioactive compounds. This technical guide provides a comprehensive overview of the known chemical properties and structural features of (6E)-6-Octenal, compiled from available data.

Chemical Structure and Properties

(6E)-6-Octenal, also known by its IUPAC name (E)-oct-6-enal, is an eight-carbon chain aldehyde with a double bond between carbons 6 and 7 in the trans (E) configuration.

Structure:

A summary of its key chemical and physical properties is presented in the table below. It is important to note that while some experimental data is available, other values are computed estimates and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O | PubChem[1][2] |

| Molecular Weight | 126.20 g/mol | PubChem[1][3] |

| IUPAC Name | (E)-oct-6-enal | PubChem[1] |

| CAS Number | 63196-63-4 | PubChem[1] |

| Appearance | Colorless oil (physical description) | PubChem[1] |

| Odor | Green melon-like aroma | PubChem[1] |

| Density | 0.8536 g/cm³ at 20 °C | PubChem[1] |

| Refractive Index | 1.4377 at 20 °C | PubChem[1] |

| Boiling Point | Not experimentally determined for (6E)-isomer. For comparison, the related compound 3,7-dimethyl-6-octenal (citronellal) has a boiling point of 207 °C.[4] | - |

| Melting Point | Not experimentally determined. | - |

| Solubility | Slightly soluble in water; soluble in ethanol.[1] | PubChem[1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton (CHO) between δ 9.5-9.8 ppm. The vinyl protons of the trans double bond would appear in the region of δ 5.4-5.6 ppm with a large coupling constant (J ≈ 15 Hz). The spectrum would also feature signals for the allylic and aliphatic protons.

-

¹³C NMR: The carbon NMR spectrum would be characterized by a signal for the carbonyl carbon of the aldehyde at approximately δ 200 ppm. The carbons of the double bond would resonate in the δ 120-140 ppm region.

Infrared (IR) Spectroscopy (Predicted):

The IR spectrum of (6E)-6-Octenal is expected to exhibit the following characteristic absorption bands:

-

A strong C=O stretching vibration for the aldehyde group around 1720-1740 cm⁻¹.

-

A C-H stretching vibration for the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹.

-

A C=C stretching vibration for the trans double bond around 1665-1675 cm⁻¹.

-

A C-H out-of-plane bending vibration for the trans double bond around 960-975 cm⁻¹.

Mass Spectrometry (MS) (Predicted):

In a mass spectrum, (6E)-6-Octenal would show a molecular ion peak (M⁺) at m/z 126. Common fragmentation patterns for unsaturated aldehydes would include the loss of alkyl radicals and cleavage adjacent to the carbonyl group.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of (6E)-6-Octenal are not widely published. However, general methods for the synthesis and analysis of unsaturated aldehydes can be adapted.

Synthesis:

A plausible synthetic route to (6E)-6-Octenal could involve the oxidation of the corresponding alcohol, (6E)-6-octen-1-ol. A common method for this transformation is the use of pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) (CH₂Cl₂).

-

General Protocol for Oxidation:

-

Dissolve (6E)-6-octen-1-ol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

-

Add pyridinium chlorochromate (PCC) in one portion.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by thin-layer chromatography).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to yield the crude (6E)-6-Octenal.

-

Purify the product by column chromatography on silica gel.

-

Analysis:

The analysis of unsaturated aldehydes like (6E)-6-Octenal often involves chromatographic and spectroscopic methods.[5][6]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile compounds like (6E)-6-Octenal.[5] A standard protocol would involve:

-

Injecting a solution of the sample into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Using a temperature program to separate the components of the mixture.

-

Detecting the eluted compounds with a mass spectrometer to obtain their mass spectra for identification.

-

-

Derivatization for Analysis: To improve detection and chromatographic behavior, aldehydes can be derivatized. A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde to form a stable hydrazone that can be analyzed by high-performance liquid chromatography (HPLC) with UV detection.[6]

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or involvement in signaling pathways of (6E)-6-Octenal. However, unsaturated aldehydes as a class are known to exhibit various biological effects.

Many α,β-unsaturated aldehydes are products of lipid peroxidation and can be involved in cellular signaling and oxidative stress.[7][8][9] They can react with nucleophilic cellular components, such as proteins and DNA, leading to a range of biological responses.[7]

General Biological Effects of Unsaturated Aldehydes:

Figure 1. General overview of the interaction of unsaturated aldehydes with cellular components and potential biological outcomes.

Conclusion

(6E)-6-Octenal is a monounsaturated aldehyde for which there is limited published experimental data. This guide has summarized the available information on its chemical and physical properties and provided predicted spectroscopic characteristics. While specific experimental protocols and biological activity data are lacking, general methodologies for the synthesis, analysis, and potential biological roles of unsaturated aldehydes have been outlined. Further research is required to fully characterize this compound and explore its potential applications.

References

- 1. 6-Octenal, (6E)- | C8H14O | CID 5283328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Oct-6-enal | C8H14O | CID 62220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (E)-2-Octenal | C8H14O | CID 5283324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repository.up.ac.za [repository.up.ac.za]

- 7. Biological interactions of alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data and Analysis of (6Z)-6-Octenal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for (6Z)-6-octenal, a volatile organic compound with applications in the flavor and fragrance industry. Due to the limited availability of published experimental spectra for this specific isomer, this document presents predicted data based on established principles of NMR, IR, and MS spectroscopy for aldehydes and cis-alkenes. Furthermore, it outlines comprehensive experimental protocols for the acquisition of such data and a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for (6Z)-6-octenal. These values are estimations derived from typical ranges for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for (6Z)-6-Octenal

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (Aldehyde) | 9.7 - 9.8 | t | ~1.5 |

| H6, H7 (Vinyl) | 5.3 - 5.5 | m | - |

| H2 | 2.4 - 2.5 | dt | ~7.5, ~1.5 |

| H5 | 2.0 - 2.1 | q | ~7.0 |

| H3, H4 | 1.6 - 1.7 | m | - |

| H8 | 0.9 - 1.0 | t | ~7.5 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for (6Z)-6-Octenal

| Carbon | Chemical Shift (δ, ppm) |

| C1 (Carbonyl) | 202 - 203 |

| C6, C7 (Vinyl) | 125 - 135 |

| C2 | 43 - 44 |

| C5 | 26 - 27 |

| C3, C4 | 22 - 32 |

| C8 | 13 - 14 |

Table 3: Predicted Infrared (IR) Spectroscopic Data for (6Z)-6-Octenal

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Aldehyde) | 1720 - 1740 | Strong |

| C-H (Aldehyde) | 2720 - 2820 | Medium |

| C=C (cis-Alkene) | 1650 - 1660 | Medium to Weak |

| =C-H (cis-Alkene) | 3000 - 3030 | Medium |

| C-H (Alkyl) | 2850 - 2960 | Strong |

| =C-H bend (cis-Alkene) | 675 - 730 | Strong |

Table 4: Predicted Mass Spectrometry (MS) Data for (6Z)-6-Octenal

| m/z | Interpretation |

| 126 | Molecular Ion [M]⁺ |

| 111 | [M-CH₃]⁺ |

| 97 | [M-C₂H₅]⁺ |

| 83 | [M-C₃H₇]⁺ |

| 69 | [M-C₄H₉]⁺ |

| 55 | [C₄H₇]⁺ (McLafferty rearrangement) |

| 44 | [CH₃CHO]⁺ (McLafferty rearrangement) |

| 41 | [C₃H₅]⁺ |

| 29 | [CHO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for (6Z)-6-octenal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure and connectivity of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified (6Z)-6-octenal in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectra, and calibrating the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Solution: Alternatively, dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂).

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or the solvent).

-

Place the prepared sample in the spectrometer and record the sample spectrum.

-

The instrument will automatically subtract the background spectrum from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity and elemental composition.

Methodology:

-

Sample Introduction: Introduce the volatile sample into the mass spectrometer via a gas chromatography (GC-MS) system for separation and purification before ionization.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Employ a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 20-200).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the exact elemental composition.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of (6Z)-6-octenal.

The Natural Occurrence and Sources of 3,7-dimethyl-6-octenal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-dimethyl-6-octenal, more commonly known as citronellal, is a monoterpenoid aldehyde that is a significant component of the essential oils of various plants. It is recognized for its characteristic strong, fresh, and lemon-like aroma. This technical guide provides an in-depth overview of the natural occurrence and sources of 3,7-dimethyl-6-octenal, detailing its concentration in various plant species. Furthermore, it outlines the key experimental protocols for its extraction and identification and describes a known signaling pathway in which it is involved. This information is intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields.

Natural Occurrence and Sources

3,7-dimethyl-6-octenal is found in a variety of plant species, where it plays a role in defense against herbivores and pathogens, and in attracting pollinators. It exists as two enantiomers, (+)-citronellal and (-)-citronellal, with their relative abundance varying between different plant sources.

The primary natural sources of 3,7-dimethyl-6-octenal are plants of the Cymbopogon genus, commonly known as lemongrasses, and the Corymbia genus, which includes several species of eucalyptus. Notably, it is a major constituent of citronella oil, which is obtained from Cymbopogon winterianus (Java citronella) and Cymbopogon nardus (Ceylon citronella). Lemon-scented gum (Corymbia citriodora) is another prominent source, with its essential oil containing a high percentage of citronellal.

Other plants where 3,7-dimethyl-6-octenal has been identified include lemon-scented tea tree (Leptospermum petersonii), Kaffir lime (Citrus hystrix), and to a lesser extent, in the essential oils of lemon, roses, grapes, tomatoes, and nutmeg. The concentration of 3,7-dimethyl-6-octenal can vary significantly depending on the plant species, geographical location, season of harvest, and the specific part of the plant used for extraction.

Data Presentation: Quantitative Analysis of 3,7-dimethyl-6-octenal in Natural Sources

The following table summarizes the quantitative data on the concentration of 3,7-dimethyl-6-octenal found in the essential oils of various plant species as reported in scientific literature.

| Plant Species | Common Name | Plant Part | Concentration (%) | Reference |

| Corymbia citriodora | Lemon Eucalyptus | Leaves | 65-80 | |

| Cymbopogon winterianus | Java Citronella | Leaves | 32-45 | |

| Cymbopogon nardus | Ceylon Citronella | Leaves | 5-15 | |

| Citrus hystrix | Kaffir Lime | Leaves | up to 80 | |

| Leptospermum petersonii | Lemon-scented Tea Tree | Leaves | 40-50 | |

| Eucalyptus citriodora | Lemon-scented gum | Leaves | up to 98 | [1] |

| Cymbopogon winterianus (Jal Pallavi variety) | Java Citronella | Leaves | 29.15 | |

| Cymbopogon winterianus (from Andhra Pradesh) | Java Citronella | Leaves | 50.93 | |

| Cymbopogon winterianus (from Eastern Nepal) | Java Citronella | Leaves | 13.7 | [2] |

| Eucalyptus citriodora (decaying leaves) | Lemon-scented gum | Leaves | 52.2 | [3] |

Experimental Protocols

Extraction of 3,7-dimethyl-6-octenal from Plant Material via Steam Distillation

Steam distillation is a widely used method for extracting essential oils from plant materials. The process involves passing steam through the plant material to vaporize the volatile compounds, which are then condensed and collected.

Materials and Equipment:

-

Fresh or dried plant material (e.g., Cymbopogon leaves)

-

Steam distillation apparatus (including a boiling flask, still pot, condenser, and collection vessel)

-

Heating mantle or steam generator

-

Deionized water

-

Anhydrous sodium sulfate (B86663)

-

Glassware (beakers, flasks, separating funnel)

Procedure:

-

Sample Preparation: The plant material is harvested and, if necessary, cut into smaller pieces to increase the surface area for efficient oil extraction. For example, lemongrass leaves can be chopped into 2-3 cm pieces.

-

Apparatus Setup: The steam distillation apparatus is assembled. The chopped plant material is packed into the still pot.

-

Distillation: Steam is generated in the boiling flask and passed through the plant material in the still pot. The steam, carrying the volatile 3,7-dimethyl-6-octenal, then moves to the condenser.

-

Condensation: The steam and essential oil vapor are cooled in the condenser, turning back into a liquid mixture of water and essential oil.

-

Collection: The distillate is collected in a receiving vessel, typically a separating funnel or a Florentine flask, which allows for the separation of the oil and water layers based on their immiscibility and density difference.

-

Separation and Drying: The upper layer of essential oil is carefully separated from the aqueous layer. Anhydrous sodium sulfate is added to the collected oil to remove any residual water.

-

Storage: The pure, dried essential oil is stored in a sealed, dark glass vial at a low temperature to prevent degradation.

Identification and Quantification of 3,7-dimethyl-6-octenal using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual chemical components of a volatile mixture like an essential oil.

Materials and Equipment:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Helium carrier gas (high purity)

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

-

Microsyringe

-

Sample of essential oil containing 3,7-dimethyl-6-octenal

-

Solvent (e.g., hexane (B92381) or dichloromethane) for dilution

-

Reference standard of 3,7-dimethyl-6-octenal

Procedure:

-

Sample Preparation: A small amount of the essential oil is diluted in a suitable solvent (e.g., 1 µL of oil in 1 mL of hexane).

-

GC-MS Instrument Setup:

-

Injector: The injector temperature is set to a high temperature (e.g., 250 °C) to ensure rapid vaporization of the sample. The injection is typically performed in split mode to avoid column overloading.

-

Oven Temperature Program: A temperature program is set for the GC oven to separate the components of the essential oil based on their boiling points and polarity. A typical program might start at a low temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240 °C) at a specific rate (e.g., 3 °C/min).

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer: The MS is set to scan a specific mass range (e.g., m/z 40-400). The ion source temperature is typically set around 230 °C.

-

-

Injection: A small volume of the diluted sample (e.g., 1 µL) is injected into the GC.

-

Data Acquisition: As the separated components elute from the GC column and enter the mass spectrometer, mass spectra are continuously recorded.

-

Data Analysis:

-

Identification: The retention time of the peak corresponding to 3,7-dimethyl-6-octenal is compared with that of a pure standard. The mass spectrum of the unknown peak is also compared with the mass spectrum of the standard and with a reference library (e.g., NIST).

-

Quantification: The area of the peak corresponding to 3,7-dimethyl-6-octenal is integrated. The concentration can be determined by comparing the peak area to a calibration curve generated using known concentrations of the pure standard.

-

Signaling Pathway of 3,7-dimethyl-6-octenal in Drosophila melanogaster

In the fruit fly, Drosophila melanogaster, 3,7-dimethyl-6-octenal (citronellal) acts as a repellent, and its avoidance is mediated by at least two distinct signaling pathways. One pathway involves the olfactory co-receptor Or83b. The other, more extensively characterized pathway, involves the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, which is activated through a G protein-coupled signaling cascade.

Caption: Signaling pathway for 3,7-dimethyl-6-octenal avoidance in Drosophila.

This diagram illustrates that upon binding of 3,7-dimethyl-6-octenal to a G protein-coupled receptor (GPCR), the Gq protein is activated. This, in turn, activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). Both IP3 and DAG contribute to the opening of the TRPA1 channel, leading to an influx of calcium ions (Ca²⁺). This influx of calcium triggers a neuronal response that ultimately results in the fly exhibiting avoidance behavior. Concurrently, a separate olfactory pathway involving the Or83b co-receptor also contributes to this avoidance response.

Conclusion

3,7-dimethyl-6-octenal is a naturally abundant monoterpenoid with significant commercial applications and interesting biological activities. This guide has provided a comprehensive overview of its natural sources, with quantitative data highlighting its prevalence in certain plant species. The detailed experimental protocols for its extraction and analysis offer a practical resource for researchers. Furthermore, the elucidation of its signaling pathway in an insect model opens avenues for further investigation into its mode of action and potential applications, including the development of novel insect repellents and other bioactive compounds. The information presented herein serves as a foundational resource for professionals engaged in natural product chemistry, pharmacology, and drug development.

References

The Diverse Biological Activities of 6-Octenal Isomers: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the biological activities of 6-octenal isomers, targeting researchers, scientists, and professionals in drug development. The document synthesizes current scientific knowledge on the antimicrobial, cytotoxic, and receptor-modulating properties of these volatile organic compounds. Through a comprehensive review of available literature, this guide presents quantitative data, detailed experimental methodologies, and elucidates the underlying signaling pathways, offering a valuable resource for advancing research in this area.

Introduction to this compound and its Isomers

This compound (C₈H₁₄O) is an unsaturated aldehyde with several isomers, primarily differing in the geometry of the double bond ((E) and (Z) isomers) and the presence of methyl substituents, such as in the case of citronellal (B1669106) (3,7-dimethyl-6-octenal). These compounds are found in various natural sources, including essential oils, and are recognized for their distinct aromas. Beyond their use in the flavor and fragrance industries, this compound isomers have garnered scientific interest for their diverse biological effects. This guide focuses on the antimicrobial and cytotoxic activities of these isomers, providing a comparative analysis where data is available.

Antimicrobial Activity of this compound Isomers

Aldehydes, particularly α,β-unsaturated aldehydes, are known for their antimicrobial properties. The proposed mechanism of action primarily involves the disruption of microbial cell membranes. The electrophilic nature of the aldehyde group can lead to interactions with cellular nucleophiles, causing membrane perturbation and leakage of intracellular contents.

While comprehensive comparative studies on all this compound isomers are limited, research on related compounds provides valuable insights. For instance, studies on various alkenals have demonstrated that their antimicrobial efficacy is related to their chemical structure, including chain length and the presence of unsaturation.

Quantitative Antimicrobial Data

Table 1: Antimicrobial Activity of Citronellal and Related Aldehydes

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Citronellal | Staphylococcus aureus | 64 - 2500 | [1][2] |

| Citronellal | Escherichia coli | 128 | [1] |

| Citronellal | Candida albicans | 64 | [1] |

| (E)-2-Hexenal | Listeria monocytogenes | Sub-lethal effects on membrane | [3] |

| (E)-2-Hexenal | Staphylococcus aureus | Sub-lethal effects on membrane | [3] |

| (E)-2-Hexenal | Salmonella enteritidis | Sub-lethal effects on membrane | [3] |

| (E)-2-Hexenal | Escherichia coli | Sub-lethal effects on membrane | [3] |

Note: The presented data is a compilation from various sources and may not be directly comparable due to differing experimental conditions.

Cytotoxicity of this compound Isomers

The cytotoxic effects of this compound isomers are of interest for their potential applications in anticancer research and for understanding their toxicological profiles. The reactivity of the aldehyde functional group is a key determinant of their cytotoxicity, which can be mediated through various mechanisms including the induction of apoptosis and disruption of cellular membranes.

Quantitative Cytotoxicity Data

Direct comparative studies on the cytotoxicity of various this compound isomers against a panel of cancer cell lines are scarce. The following table summarizes available data on the cytotoxic effects of related aldehydes to provide a preliminary understanding.

Table 2: Cytotoxicity of Related Aldehydes

| Compound | Cell Line | IC₅₀ (µM) | Assay | Reference |

| (E)-2-Hexenal | Human Lymphocytes | Induces chromosomal aberrations | Micronucleus Assay | [4] |

| (E)-2-Hexenal | Namalva cells | Induces chromosomal aberrations | Micronucleus Assay | [4] |

| Myrtenal | LNCaP (prostate cancer) | <100 | MTT Assay | [5] |

| Myrtenal | Caco-2 (colon cancer) | <100 | MTT Assay | [5] |

| Myrtenal | MCF-7 (breast cancer) | <100 | MTT Assay | [5] |

| Myrtenal | A2780 (ovarian cancer) | <100 | MTT Assay | [5] |

Note: IC₅₀ values represent the concentration of a compound that is required for 50% inhibition of cell viability.

Signaling Pathways Modulated by this compound Isomers

The biological effects of this compound isomers are mediated through their interaction with various cellular signaling pathways. A notable target for some of these compounds is the Transient Receptor Potential (TRP) channel family, which are involved in sensory perception, including pain, temperature, and taste.

Citral (B94496), a mixture of geranial and neral (B7780846) (isomers of 3,7-dimethyl-2,6-octadienal), has been shown to act as a partial agonist for several TRP channels, including TRPV1, TRPV2, TRPV3, TRPM8, and TRPA1.[6] The activation of these channels can lead to various physiological responses. For instance, the interaction of citronellal with TRPA1 is implicated in its insect repellent properties.[7]

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC) for Volatile Compounds

This protocol is adapted for testing the antimicrobial activity of volatile compounds like this compound isomers.

1. Materials:

-

Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Volatile test compounds (this compound isomers)

-

Solvent for dissolving compounds (e.g., DMSO)

-

Positive control antibiotic

-

Negative control (broth with solvent)

-

Plate reader

2. Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension.

-

Seal the plates to prevent evaporation of the volatile compounds.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MTT Assay for Cytotoxicity of Volatile Compounds

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

1. Materials:

-

Human cancer cell lines (e.g., HeLa, A549)

-

Cell culture medium (e.g., DMEM) and supplements

-

96-well cell culture plates

-

Volatile test compounds (this compound isomers)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS-HCl)

-

Plate reader

2. Procedure:

-

Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound isomers. Include untreated and solvent-treated controls.

-

Due to the volatility of the compounds, ensure proper sealing of the plates during incubation.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[8][9][10][11][12]

Conclusion and Future Directions

The available evidence suggests that this compound isomers possess a range of biological activities, with citronellal being the most studied. Their antimicrobial and cytotoxic properties, coupled with their ability to modulate sensory TRP channels, highlight their potential for further investigation in drug discovery and development. However, a significant knowledge gap exists regarding the direct comparative bioactivities of different this compound isomers. Future research should focus on systematic, head-to-head comparisons of these isomers under standardized experimental conditions to establish clear structure-activity relationships. Furthermore, a deeper exploration of their mechanisms of action and their effects on a wider range of signaling pathways will be crucial for unlocking their full therapeutic and biotechnological potential. This technical guide serves as a foundational resource to stimulate and guide such future investigations.

References

- 1. berthold.com [berthold.com]

- 2. researchgate.net [researchgate.net]

- 3. Oct-6-enal | C8H14O | CID 62220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mosquito odorant receptor sensitive to natural spatial repellents and inhibitory compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transient receptor potential channel involvement in antinociceptive effect of citral in orofacial acute and chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. broadpharm.com [broadpharm.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

An In-depth Technical Guide to the Biosynthesis Pathway of Citronellal in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthesis pathway of citronellal (B1669106), an important acyclic monoterpenoid aldehyde found in various aromatic plants. Citronellal is a key component of essential oils, valued for its distinct lemony aroma and its role as a precursor in the synthesis of other valuable compounds like citronellol (B86348) and menthol. This document details the enzymatic steps from primary metabolites to citronellal, presents quantitative data on enzyme kinetics and metabolite concentrations, provides detailed experimental protocols for pathway analysis, and includes a visual representation of the biosynthetic route.

The Core Biosynthesis Pathway of Citronellal

The biosynthesis of citronellal in plants is a multi-step process that begins with the universal precursors of all isoprenoids, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are generated through the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. The core pathway to citronellal proceeds through the formation of geraniol (B1671447) and citral (B94496).

The key steps are as follows:

-

Geranyl Diphosphate (GPP) Synthesis: IPP and DMAPP are condensed by GPP synthase (GPPS) to form geranyl diphosphate (GPP), the direct precursor to all C10-monoterpenes.

-

Geraniol Formation: Geraniol synthase (GES), a member of the terpene synthase (TPS) family, catalyzes the hydrolysis of GPP to form the acyclic monoterpene alcohol, geraniol.

-

Oxidation to Citral: Geraniol is oxidized to an aldehyde by a geraniol dehydrogenase (GeDH) or a related alcohol dehydrogenase (ADH). This reaction, which requires a cofactor like NADP+, produces citral, which is a mixture of two geometric isomers: geranial (the E-isomer) and neral (B7780846) (the Z-isomer).[1][2]

-

Reduction to Citronellal: In the final step, the activated C2-C3 double bond of citral (specifically, the geranial isomer) is stereoselectively reduced to yield citronellal. This reduction is catalyzed by a citral reductase. In plants like Pelargonium (geranium), this function is performed by enzymes belonging to the progesterone (B1679170) 5β-reductase and/or iridoid synthase-like enzymes (PRISE) family.[3][4] Other enzyme families, such as Old Yellow Enzymes (OYEs) or ene reductases, can also catalyze this reaction.[5][6]

The following diagram illustrates the central pathway for citronellal biosynthesis.

Quantitative Data

This section summarizes key quantitative data related to the enzymes and metabolites in the citronellal biosynthesis pathway. Enzyme kinetic parameters provide insight into reaction efficiencies, while metabolite concentrations indicate the relative abundance of these compounds in plant tissues.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Source Organism | Substrate | K_m_ | k_cat_ (s⁻¹) | Cofactor | Reference |

| Geraniol Synthase (GES) | Ocimum basilicum | Geranyl Diphosphate | 21 µM | 0.8 | Mn²⁺ | [3] |

| Geraniol Dehydrogenase (GeDH) | Castellaniella defragrans | Geraniol | ~5 µM | - | NAD⁺ | [4][7] |

| Geraniol Dehydrogenase (GeDH) | Ocimum americanum | Geraniol | 0.12 mM | - | NADP⁺ | [8] |

| Nerol Dehydrogenase (PmNeDH) | Persicaria minor | Geraniol | 230 µM | - | NADP⁺ | [9] |

| Nerol Dehydrogenase (PmNeDH) | Persicaria minor | Nerol | 80 µM | - | NADP⁺ | [9] |

Note: Kinetic data for plant citral reductases (PRISE family) are not widely available in the literature.

Table 2: Representative Concentrations of Citronellal and Related Metabolites in Plant Essential Oils

The concentration of citronellal and its precursors varies significantly depending on the plant species, cultivar, developmental stage, and environmental conditions. Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for quantification.

| Plant Species | Plant Part | Citronellal (%) | Geraniol (%) | Citronellol (%) | Reference |

| Cymbopogon winterianus (Java Citronella) | Leaves & Stems | 33.06 - 43.24 | 16.77 - 21.73 | 11.86 | [10][11] |

| Cymbopogon nardus | Leaves | 36.11 | 20.07 | 10.82 | [10] |

| Cymbopogon citratus (Lemongrass) | Roots | Neral: 16.6, Geranial: 25.0 | - | - | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the citronellal biosynthesis pathway.

Protocol for Geraniol Dehydrogenase (GeDH) Enzyme Assay

This protocol describes a generalized in vitro assay for measuring GeDH activity from plant tissue extracts by monitoring the change in absorbance of the NAD(P)H cofactor.

A. Materials and Reagents:

-

Plant tissue (e.g., young leaves)

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM DTT, 5 mM MgCl₂, 10% (v/v) glycerol, 1% (w/v) Polyvinylpyrrolidone (PVP).

-

Assay Buffer: 100 mM Tris-HCl (pH 9.0).

-

Substrate: 100 mM Geraniol stock in ethanol.

-

Cofactor: 20 mM NADP⁺ (or NAD⁺) stock in water.

-

Microcentrifuge, spectrophotometer, and cuvettes.

B. Procedure:

-

Protein Extraction:

-

Harvest and weigh ~200-500 mg of fresh plant tissue. Immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Add 1-2 mL of ice-cold Extraction Buffer to the powder and continue grinding until a homogenous slurry is formed.

-

Transfer the homogenate to a microcentrifuge tube and centrifuge at 14,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant (crude protein extract) and keep it on ice. Determine the protein concentration using a Bradford or BCA assay.

-

-

Enzyme Assay:

-

Set up the reaction mixture in a 1 mL cuvette. The final volume is 1 mL.

-

Add the following components:

-

850 µL Assay Buffer (pH 9.0)

-

50 µL of 20 mM NADP⁺ (final concentration: 1 mM)

-

50-100 µL of crude protein extract (adjust volume based on protein concentration).

-

-

Mix gently by inversion and place the cuvette in the spectrophotometer.

-

Initiate the reaction by adding 10 µL of 100 mM Geraniol stock (final concentration: 1 mM).

-

Immediately start monitoring the increase in absorbance at 340 nm (for NADPH formation) for 5-10 minutes at a constant temperature (e.g., 30°C).

-

As a control, run a parallel reaction without the geraniol substrate to account for any background NADP⁺ reduction.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve.

-

Use the Beer-Lambert law (ε for NADPH at 340 nm = 6220 M⁻¹cm⁻¹) to convert the rate into specific activity (e.g., nmol/min/mg protein).

-

Protocol for Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the extraction and quantification of citronellal and related monoterpenoids from plant material.

A. Materials and Reagents:

-

Plant tissue (fresh or dried)

-

Solvent: Dichloromethane or hexane (B92381) (GC grade)

-

Internal Standard (IS): e.g., n-Tetradecane or Camphor at a known concentration (e.g., 1 mg/mL).

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Vials, vortex mixer, centrifuge.

-

GC-MS system with a polar capillary column (e.g., DB-Wax, HP-INNOWax).

B. Procedure:

-

Extraction:

-

Weigh approximately 100 mg of finely ground plant material into a glass vial.

-

Add 1 mL of the extraction solvent containing the internal standard.

-

Vortex vigorously for 1 minute.

-

Incubate at room temperature for 1 hour with occasional shaking.

-

Centrifuge at 3,000 x g for 10 minutes to pellet the plant debris.

-

Transfer the supernatant to a new vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.

-

Transfer the dried extract to a GC vial for analysis.

-

-

GC-MS Analysis:

-

Injector: 250°C, Splitless mode, 1 µL injection volume.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase at 5°C/min to 240°C.

-

Hold: Hold at 240°C for 5 minutes.

-

-

MS Parameters:

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

-

-

Data Analysis:

-

Identify compounds by comparing their mass spectra with a reference library (e.g., NIST) and by comparing their retention indices with literature values.

-

Quantify the compounds by creating a calibration curve using authentic standards of citronellal, geraniol, and citral. Calculate the concentration based on the peak area ratio of the analyte to the internal standard.

-

Protocol for Gene Expression Analysis by RT-qPCR

This protocol provides a framework for analyzing the expression levels of genes involved in citronellal biosynthesis, such as Geraniol Synthase (GES) and Citral Reductase.

A. Materials and Reagents:

-

Plant tissue

-

RNA extraction kit (plant-specific)

-

DNase I

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

Gene-specific primers (designed to amplify 100-200 bp fragments)

-

Reference gene primers (e.g., Actin, Ubiquitin)

-

qPCR instrument

B. Procedure:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from ~100 mg of plant tissue using a suitable kit, following the manufacturer's instructions.

-

Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio) and by running an aliquot on an agarose (B213101) gel.

-

Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit with oligo(dT) or random primers.

-

-

qPCR Reaction Setup:

-

Prepare the qPCR reaction mix in a total volume of 10-20 µL per reaction. For a 10 µL reaction:

-

5 µL 2x SYBR Green qPCR Master Mix

-

0.5 µL Forward Primer (5 µM stock)

-

0.5 µL Reverse Primer (5 µM stock)

-

1 µL diluted cDNA template (e.g., 1:10 dilution)

-

3 µL Nuclease-free water

-

-

Run each sample in triplicate. Include no-template controls (NTC) for each primer pair.

-

-

qPCR Cycling Conditions:

-

Initial Denaturation: 95°C for 2-5 minutes.

-

Cycling (40 cycles):

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute.

-

-

Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.

-

-

Data Analysis:

Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflows for key experimental procedures described above.

References

- 1. Phylogenetically distant enzymes localized in cytosol and plastids drive citral biosynthesis in lemongrass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of Geraniol Synthase from the Peltate Glands of Sweet Basil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Geraniol and geranial dehydrogenases induced in anaerobic monoterpene degradation by Castellaniella defragrans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enantioselective Reduction of Citral Isomers in NCR Ene Reductase: Analysis of an Active-Site Mutant Library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery, Characterisation, Engineering and Applications of Ene Reductases for Industrial Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Geraniol and Geranial Dehydrogenases Induced in Anaerobic Monoterpene Degradation by Castellaniella defragrans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. jurnal.staba.ac.id [jurnal.staba.ac.id]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Quantitative Reverse Transcription-qPCR-Based Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide on the Discovery and Isolation of Novel Octenal Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the discovery, synthesis, and isolation of novel octenal isomers. Octenals are eight-carbon unsaturated aldehydes that play significant roles in flavors, fragrances, and as potential signaling molecules in biological systems. The exploration of novel isomers is crucial for understanding structure-activity relationships and for the development of new therapeutic agents and commercial products.

Synthesis of Novel Octenal Isomers

The synthesis of octenal isomers can be approached through various organic chemistry pathways. A common and effective method is the aldol (B89426) condensation of aldehydes, followed by dehydration. For instance, the reaction of n-hexyl aldehyde with an appropriate catalyst can yield various octenal isomers.

Experimental Protocol: Aldol Condensation for 2-Butyl-2-Octenal Synthesis

This protocol describes the synthesis of 2-butyl-2-octenal, an isomer of octenal, using n-hexyl aldehyde as a starting material.

-

Reaction Setup: A round-bottom flask is charged with n-hexyl aldehyde.

-

Catalyst Addition: A catalytic amount of barium hydroxide (B78521) is added to the n-hexyl aldehyde. The molar ratio of barium hydroxide to n-hexyl aldehyde is typically between 1% and 10%.[1]

-

Reaction Conditions: The mixture is stirred at a controlled temperature to facilitate the aldol condensation reaction. The progress of the reaction is monitored using thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is worked up by neutralizing the catalyst with a dilute acid, followed by extraction with an organic solvent.

-

Purification: The crude product is purified by fractional distillation or column chromatography to yield 2-butyl-2-octenal.[1]

A one-pot method for preparing octenal has also been developed using a basic bifunctional rhodium catalyst, which simplifies the process and reduces costs.[2]

Table 1: Representative Quantitative Data for Octenal Isomer Synthesis

| Parameter | Value |

| Starting Material | n-Hexyl aldehyde |

| Catalyst | Barium Hydroxide |

| Reaction Yield | 75-85% |

| Purity (post-purification) | >95% (by GC) |

| Boiling Point | Varies by isomer |

Isolation and Purification of Octenal Isomers

The separation of newly synthesized octenal isomers from a reaction mixture is a critical step. Due to the similarity in the physicochemical properties of isomers, high-resolution separation techniques are required.[3] Capillary gas chromatography (GC) is a powerful tool for this purpose.[3]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification

This protocol is adapted from methodologies used for separating similar volatile compounds like hexenal (B1195481) isomers.[4][5]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used. A capillary column with a suitable stationary phase (e.g., DB-5ms or HP-INNOWax) is installed.[4]

-

Sample Preparation: The crude reaction mixture containing octenal isomers is diluted in a volatile organic solvent (e.g., dichloromethane).

-

GC Conditions:

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 35-350

-

-

Data Analysis: The retention times of the separated peaks are used to distinguish between isomers. The mass spectra of each isomer are analyzed to confirm their molecular weight and fragmentation patterns, aiding in structural elucidation.[4]

Table 2: Representative GC-MS Data for Octenal Isomer Separation

| Isomer | Retention Time (min) | Key Mass Fragments (m/z) |

| Isomer A | 8.2 | 126, 97, 83, 69, 55, 41 |

| Isomer B | 8.5 | 126, 97, 83, 70, 57, 43 |

| Isomer C | 8.9 | 126, 111, 97, 81, 67, 53 |

Structural Elucidation

Following isolation, the precise chemical structure and stereochemistry of the novel octenal isomers must be determined. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified octenal isomer is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[4]

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide information about the proton environment and connectivity. The chemical shifts in the ¹³C NMR spectrum reveal the number and types of carbon atoms. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to definitively establish the complete structure of the isomer.

Potential Biological Significance and Signaling Pathways

Unsaturated aldehydes are known to be involved in various biological processes, often acting as signaling molecules that can modulate cellular pathways. The biological activity of a molecule is often highly dependent on its specific stereochemistry.[6][7][8] For instance, different isomers can exhibit vastly different biological effects.[7]

A hypothetical signaling pathway that could be influenced by a novel octenal isomer involves the modulation of inflammatory responses through the Keap1-Nrf2 pathway. Many electrophilic aldehydes can react with cysteine residues on the Keap1 protein, leading to the release and activation of the transcription factor Nrf2. Nrf2 then translocates to the nucleus and initiates the transcription of antioxidant and anti-inflammatory genes.

Below is a diagram illustrating this hypothetical signaling pathway.

Caption: Hypothetical Keap1-Nrf2 signaling pathway modulated by a novel octenal isomer.

Experimental and Logical Workflows

The overall process from synthesis to biological evaluation follows a logical progression. The following diagrams illustrate the workflows for synthesis and isolation, and for biological activity screening.

Caption: Workflow for the synthesis, isolation, and characterization of a novel octenal isomer.

Caption: A generalized workflow for the biological activity screening of a novel octenal isomer.

This guide provides a foundational framework for the discovery and isolation of novel octenal isomers. The detailed protocols and workflows are intended to be adaptable to specific research objectives. The exploration of new isomers holds significant promise for advancing our understanding of chemical biology and for the development of innovative products.

References

- 1. CN108191607A - The synthetic method of 2- butyl -1- octanols - Google Patents [patents.google.com]

- 2. CN101880221A - One-pot method for preparing octenal - Google Patents [patents.google.com]

- 3. vurup.sk [vurup.sk]

- 4. benchchem.com [benchchem.com]

- 5. Identification of (Z)-3:(E)-2-Hexenal Isomerases Essential to the Production of the Leaf Aldehyde in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Olfactory Landscape of 6-Octenal Stereoisomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the olfactory properties of the different stereoisomers of 6-octenal. While information on the geometric isomers is available, data on the chiral enantiomers remains limited in publicly accessible literature. This document summarizes the known olfactory profiles, outlines relevant experimental methodologies, and presents generalized signaling pathways pertinent to odor perception.

Olfactory Properties of this compound Geometric Isomers

The spatial arrangement of atoms around the double bond in this compound gives rise to two geometric isomers: (Z)-6-octenal and (E)-6-octenal. These isomers exhibit distinct olfactory profiles, highlighting the sensitivity of the olfactory system to subtle changes in molecular geometry.

Qualitative Olfactory Descriptors

The odor of each geometric isomer is characterized by a unique set of descriptors, as detailed in Table 1. The (Z)-isomer is associated with a broader range of green, fruity, and fresh notes, while the (E)-isomer is more singularly defined by a melon-like aroma.

| Stereoisomer | Odor Descriptors |

|---|---|

| (Z)-6-Octenal | Green, Fatty, Fresh, Melon, Fruity, Aldehydic, Cucumber[1][2] |

| (E)-6-Octenal | Green Melon |

Table 1. Qualitative Olfactory Descriptors of this compound Geometric Isomers.

Quantitative Olfactory Data

| Stereoisomer | Olfactory Threshold | Data Source |

|---|---|---|

| (Z)-6-Octenal | Data Not Available | - |

| (E)-6-octenal | Data Not Available | - |

Table 2. Quantitative Olfactory Data for this compound Geometric Isomers.

Olfactory Properties of this compound Chiral Enantiomers

This compound possesses a chiral center at the carbon atom at position 3, which means it can exist as two enantiomers: (R)-6-octenal and (S)-6-octenal. Despite extensive searches, no specific information regarding the synthesis, separation, or olfactory evaluation of the enantiomers of this compound has been found in the available scientific literature. Searches for the olfactory properties of chiral this compound consistently yield results for 3,7-dimethyl-6-octenal, commonly known as citronellal (B1669106).[5][6] The distinct olfactory properties of the enantiomers of citronellal and other chiral molecules underscore the stereospecificity of olfactory receptors.[7][8] It is therefore highly probable that (R)- and (S)-6-octenal also possess distinct olfactory characteristics, but this remains to be experimentally verified.

Experimental Protocols

The characterization of the olfactory properties of volatile compounds like this compound stereoisomers relies on a combination of instrumental analysis and sensory evaluation.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify the specific compounds in a mixture that are responsible for its aroma.[9][10] In this method, a sample containing the volatile compounds is injected into a gas chromatograph, which separates the individual components. The effluent from the GC column is then split, with one portion going to a chemical detector (such as a mass spectrometer for identification) and the other to a sniffing port where a trained sensory panelist can smell the eluting compounds and describe their odor.[1][11]

A generalized workflow for GC-O is depicted below:

Figure 1. Generalized workflow for Gas Chromatography-Olfactometry (GC-O).

Sensory Panel Evaluation

Sensory evaluation is critical for defining the olfactory profile of a substance.[12][13] This typically involves a panel of trained assessors who are selected for their olfactory acuity and ability to describe odors consistently.

Panelist Selection and Training:

-

Screening: Candidates are screened for their ability to detect and discriminate a range of standard odorants.

-

Training: Selected panelists undergo extensive training to recognize and name a wide variety of odor descriptors and to use intensity scales consistently.

Evaluation Methods:

-

Descriptive Analysis: Panelists are presented with the purified stereoisomers and asked to provide a list of descriptive terms for the odor.[1] The frequency of use of each descriptor is then compiled.

-

Triangle Test: This is a discriminative test used to determine if a perceptible difference exists between two samples. A panelist is presented with three samples, two of which are identical, and is asked to identify the odd one out.[2]

-

Odor Threshold Determination: The odor detection threshold is the minimum concentration of a substance that can be detected by a certain percentage (typically 50%) of a panel.[14] This is often determined using a series of increasingly diluted samples.

Olfactory Signaling Pathway

While the specific olfactory receptors that bind to the this compound stereoisomers have not been identified, the general mechanism of olfactory signal transduction is well-established. Odorant molecules, upon inhalation, dissolve in the mucus lining the olfactory epithelium and bind to Olfactory Receptors (ORs) located on the cilia of Olfactory Sensory Neurons (OSNs). This binding event initiates a cascade of intracellular events.

The binding of an odorant to its specific G-protein coupled OR activates the G-protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na+ and Ca2+) and depolarization of the OSN. This depolarization generates an action potential that travels along the axon of the OSN to the olfactory bulb in the brain, where the signal is further processed. Some odorants may also be detected through pathways involving Ionotropic Receptors (IRs).[15]

Figure 2. A generalized olfactory signal transduction pathway.

Conclusion and Future Directions

The available data clearly indicate that the geometric isomers of this compound possess distinct olfactory properties. The (Z)-isomer has a more complex green and fruity aroma profile, while the (E)-isomer is characterized by a green melon scent. However, a significant gap exists in the literature concerning the quantitative olfactory thresholds of these isomers and the olfactory properties of the chiral (R)- and (S)-enantiomers.

Future research should focus on:

-

Synthesis and Purification: Development of methods for the stereospecific synthesis and purification of all four stereoisomers of this compound.

-

Quantitative Olfactory Analysis: Determination of the odor detection and recognition thresholds for each stereoisomer using standardized sensory evaluation protocols.

-

Chiral Olfactometry: Characterization of the odor profiles of the (R)- and (S)-enantiomers to understand the role of chirality in the perception of this molecule.

-

Receptor Screening: Identification of the specific olfactory receptors that are activated by each of the this compound stereoisomers to elucidate the molecular basis of their distinct odor profiles.

A comprehensive understanding of the structure-odor relationships of this compound stereoisomers will not only contribute to the fundamental knowledge of olfaction but also have practical applications in the flavor and fragrance industry, as well as in the development of novel sensory modulators.

References

- 1. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]

- 2. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]

- 3. VCF - Odour and Flavour threshold [vcf-online.nl]

- 4. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 5. This compound, 3,7-dimethyl-, (R)- [webbook.nist.gov]

- 6. This compound, 3,7-dimethyl-, (R)- [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chirality: An Important Phenomenon Regarding Biosynthesis, Perception, and Authenticity of Flavor Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gas chromatography-olfactometry in food flavour analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. gentechscientific.com [gentechscientific.com]

- 11. pfigueiredo.org [pfigueiredo.org]

- 12. pac.gr [pac.gr]

- 13. How to validate flavorings: aroma testing and sensory evaluation [mbrfingredients.com.br]

- 14. cetjournal.it [cetjournal.it]

- 15. Two Olfactory Pathways to Detect Aldehydes on Locust Mouthpart [ijbs.com]

Physical and chemical properties of citronellal

An In-depth Technical Guide to the Physical and Chemical Properties of Citronellal (B1669106)

Introduction

Citronellal is a naturally occurring acyclic monoterpenoid aldehyde and a primary constituent of citronella oil, which is extracted from various species of Cymbopogon (lemongrass).[1][2][3] It is renowned for its characteristic strong, fresh, lemon-like floral aroma.[1][4] Citronellal exists as two enantiomers: (R)-(+)-citronellal and (S)-(-)-citronellal, which are mirror images of each other.[5] This compound serves as a crucial raw material and intermediate in the fragrance, flavor, and pharmaceutical industries.[6][7][8] It is widely used in perfumes and soaps and is a key precursor for the synthesis of other valuable compounds such as citronellol (B86348), hydroxycitronellal, and menthol (B31143).[8][9] This guide provides a comprehensive overview of the core physical and chemical properties of citronellal, detailed experimental methodologies for their determination, and key reaction pathways relevant to researchers and drug development professionals.

Physical Properties

Citronellal is typically a colorless to pale yellow liquid at room temperature.[4][10][11] It is characterized by a low melting point and a high boiling point. While it is soluble in organic solvents like ethanol (B145695) and most fixed oils, its solubility in water is slight.[1][4][12]

Table 1: Quantitative Physical Properties of Citronellal

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O | [1][13][14] |

| Molecular Weight | 154.25 g/mol | [1][13][14][15] |

| Boiling Point | 201 to 207.5 °C at 760 mmHg | [1][9][13][16] |

| 106 to 108 °C at 15 mmHg | [17] | |

| Melting Point | -2 °C to < -20 °C | [4][18] |

| Density / Specific Gravity | 0.845 - 0.861 g/mL at 20 °C | [1][15] |

| 0.857 g/mL at 25 °C | [16] | |

| Refractive Index (n D²⁰) | 1.4460 - 1.4560 | [1][11][15][19] |

| Optical Rotation [α]D | Varies by enantiomer and conditions. | |

| (+)-Citronellal | +11.50° to +13.09° | [1][2][16] |

| (-)-Citronellal | -15° (neat, 20°C) | [19] |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, and most fixed oils. | [1][4][12][16] |

| Vapor Pressure | 0.120 mmHg at 20 °C; 0.280 mmHg at 25 °C | [9][11][17] |

| Flash Point (Closed Cup) | 74 to 77 °C (165 to 171 °F) | [1][9][15][19] |

| logP (Octanol/Water) | 3.297 (estimated) - 3.62 | [11][17] |

Chemical Properties and Reactivity

Citronellal is a reactive aldehyde containing a carbon-carbon double bond, making it a versatile precursor for various chemical transformations.

-

Stability : It is stable under recommended storage conditions, typically in a cool, well-ventilated area away from ignition sources.[1] However, terpenes like citronellal can be unstable at high temperatures or when exposed to light and oxygen, which can lead to decomposition or oxidation.[20]

-

Oxidation : The aldehyde group in citronellal can be readily oxidized to a carboxylic acid, forming citronellic acid.[17] This conversion can be achieved using air or oxygen as the oxidant in the presence of a suitable catalyst system.[6][21]

-

Reduction (Hydrogenation) : Citronellal can be reduced to its corresponding alcohol, citronellol.[22] This is a common industrial process. Conversely, citronellal can be synthesized by the selective catalytic hydrogenation of the conjugated double bond in citral.[23]

-

Intramolecular Ene Reaction (Cyclization) : A significant reaction of citronellal is its acid-catalyzed intramolecular cyclization to form isopulegol (B1217435). This reaction is a critical step in the industrial synthesis of menthol, as isopulegol can be subsequently hydrogenated to produce the final menthol isomers.[8]

Methodologies and Experimental Protocols

The determination of citronellal's properties and its isolation rely on standard analytical and chemical engineering techniques.

Isolation and Purification Protocol: Vacuum Fractionation

Citronellal is commercially isolated from essential oils, such as citronella oil, using vacuum fractionation.[20][24] This method is preferred because the high boiling points of terpenes can lead to thermal degradation at atmospheric pressure.[20]

-

Setup : A vacuum distillation apparatus is assembled, including a heating mantle, a distillation flask containing the raw citronella oil, a fractionating column, a condenser, a collection flask, and a vacuum pump.

-

Pressure Reduction : The system pressure is reduced to a specific level, typically between 10-30 mmHg.[20]

-

Heating : The oil is gradually heated. Components begin to vaporize at temperatures lower than their atmospheric boiling points.

-

Fraction Collection : As the vapor rises through the fractionating column, components are separated based on their boiling points. Fractions are collected at specific head temperatures. For citronellal at ~10-30 mmHg, the estimated collection temperature is between 85-108 °C.[20]

-

Analysis : Each collected fraction is analyzed to determine its composition and purity.

Analytical Protocols

-

Composition and Purity (GC-MS/GC) : Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is the standard method for identifying the components within an essential oil or a purified fraction.[20][25] Purity is determined by Gas Chromatography with a Flame Ionization Detector (GC-FID), where the peak area of citronellal is compared to the total area of all peaks.[15]

-

Density Measurement : Density is determined using a calibrated pycnometer or a digital density meter at a controlled temperature (e.g., 20°C or 25°C). The mass of a known volume of the liquid is measured, and density is calculated as mass/volume.

-

Refractive Index Measurement : The refractive index is measured using an Abbe refractometer at a specified temperature (typically 20°C) and wavelength (the sodium D-line, 589 nm). A drop of the sample is placed on the prism, and the reading is taken.[19]

-

Optical Rotation Measurement : A polarimeter is used to measure the angle of rotation of plane-polarized light caused by the chiral molecules in the sample. The measurement is performed at a specific temperature and wavelength, and the specific rotation is calculated based on the observed rotation, path length, and sample concentration.[19]

Synthesis and Reaction Pathways

Citronellal is a central molecule in several important synthetic pathways, both for its own production and for its use as a starting material.

The chemical versatility of citronellal makes it a valuable intermediate. It can be synthesized from other terpenes and, in turn, converted into other high-value chemicals for various industries.

Conclusion

Citronellal's distinct physical characteristics and chemical reactivity make it an indispensable compound in both academic research and industrial applications. Its role as a chiral building block and a precursor to high-demand products like menthol underscores its importance. A thorough understanding of its properties, guided by precise analytical methodologies, is essential for its effective utilization in drug development, fine chemical synthesis, and the formulation of consumer products.

References

- 1. Citronellal | C10H18O | CID 7794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Citronellal [drugfuture.com]

- 3. Citronella oil CAS#: 8000-29-1 [m.chemicalbook.com]

- 4. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 5. scispace.com [scispace.com]

- 6. CN115557832B - Synthesis method of citronellal - Google Patents [patents.google.com]

- 7. CAS 106-23-0: Citronellal | CymitQuimica [cymitquimica.com]

- 8. Synthesis of menthol from citronellal over supported Ru- and Pt-catalysts in continuous flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 9. BreezeIPL | Products :: Citronellal [breezeipl.com]

- 10. CAS 5949-05-3: (S)-Citronellal | CymitQuimica [cymitquimica.com]

- 11. ScenTree - Citronellal (CAS N° 106-23-0) [scentree.co]

- 12. scent.vn [scent.vn]

- 13. Citronellal - Wikipedia [en.wikipedia.org]

- 14. Citronellal [webbook.nist.gov]

- 15. CITRONELLAL | TECHNICAL DATA [prodasynth.com]

- 16. Citronellal CAS#: 106-23-0 [m.chemicalbook.com]

- 17. citronellal, 106-23-0 [thegoodscentscompany.com]

- 18. chemtexusa.com [chemtexusa.com]

- 19. (S)-(-)-Citronellal 96 5949-05-3 [sigmaaldrich.com]

- 20. scitepress.org [scitepress.org]

- 21. CN102093182A - Method for efficiently preparing citronellal by oxidizing citronellol with air at normal temperature - Google Patents [patents.google.com]

- 22. Citronellol synthesis - chemicalbook [chemicalbook.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. thaiscience.info [thaiscience.info]

A Technical Guide to the Potential Therapeutic Applications of 6-Octenal Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Octenal is a monounsaturated fatty aldehyde that belongs to the class of medium-chain aldehydes.[1][2] While primarily utilized as a flavoring agent in the food industry and a fragrance component in cosmetics, emerging research into the biological activities of structurally similar aldehydes suggests a potential for therapeutic applications. This technical guide provides an in-depth overview of the current understanding of this compound and its derivatives, focusing on their potential as anti-inflammatory, antimicrobial, and antioxidant agents. Due to the limited direct research on this compound, this guide heavily references data from its well-studied derivative, citronellal (B1669106) (3,7-dimethyl-6-octenal), and the related compound, octanal.

Core Biological Activities and Therapeutic Potential

The therapeutic potential of this compound compounds is predicated on a range of biological activities observed in related aldehydes. These activities suggest possible applications in treating inflammatory conditions, infectious diseases, and conditions exacerbated by oxidative stress.

Anti-inflammatory Properties

Citronellal has demonstrated significant anti-inflammatory and redox-protective effects.[3][4] Studies suggest that its mechanism of action is associated with the inhibition of enzymes in the arachidonic acid pathway, which in turn prevents leukocyte migration and edema formation.[4][5] This suggests that this compound compounds could be investigated for the management of inflammatory disorders.[4] An aldehyde-enriched fraction of grapefruit essential oil has also been shown to decrease the gene expression and levels of pro-inflammatory cytokines such as IL-6 and TNF-α in a lipopolysaccharide (LPS)-induced inflammation model.[6]

Antimicrobial Activity

A significant body of research points to the potent antimicrobial effects of citronellal and other aldehydes against a broad spectrum of pathogens.

-

Antibacterial: Citronellal has shown antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, Salmonella typhimurium, and Listeria monocytogenes.[1] The primary mechanism is believed to be the disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.[1][7]

-

Antifungal: Antifungal properties have been observed against various fungi, notably of the Candida and Aspergillus genera.[1][8] The proposed mechanisms include damage to the plasma membrane and induction of oxidative stress within the fungal cells.[1] Octanal has also demonstrated antifungal effects against Penicillium digitatum by disrupting cell membrane integrity.[3][9]

Antioxidant Effects

Antioxidant properties of citronellal have been documented through various assays, including the DPPH (1,1-diphenyl-2-picryl hydrazyl) radical scavenging assay and the ferric reducing antioxidant potential (FRAP) assay.[1] This activity is attributed to the ability of these compounds to neutralize free radicals and reduce oxidative stress, which is a contributing factor in many chronic diseases.[1][10]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data available for citronellal and octanal, providing insights into their potency.

Table 1: Antimicrobial Activity of Citronellal

| Microorganism | Assay | Concentration/Value | Reference |

| Staphylococcus aureus | MIC | - | [1] |

| Salmonella typhimurium | MIC | Lower than for S. aureus | [1] |

| Listeria monocytogenes | MIC | - | [1] |

| Escherichia coli | MIC | - | [1] |

| Candida albicans | MIC | 78–625 µg/mL | [11] |

| Candida albicans | MFC | 312–1250 µg/mL | [11] |

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration

Table 2: Cytotoxicity of Octanal

| Cell Line | Assay | IC50 Value | Reference |

| HeLa | Cytotoxicity | 3.5 μg/mL | [9] |

IC50: Half-maximal inhibitory concentration

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols relevant to assessing the therapeutic potential of this compound compounds.

Assessment of Anti-inflammatory Activity

A common in vivo model to assess anti-inflammatory effects is the carrageenan-induced paw edema model in rats.

-

Animal Model: Wistar rats are typically used.

-

Induction of Inflammation: A subcutaneous injection of carrageenan is administered into the rat's hind paw to induce localized edema.

-

Treatment: The test compound (e.g., this compound derivative) is administered intraperitoneally at various doses (e.g., 50, 100, 200 mg/kg) prior to carrageenan injection.[4]

-

Measurement: The volume of the paw is measured at specific time intervals using a plethysmometer.

-

Analysis: The percentage of edema inhibition is calculated by comparing the paw volume of the treated group with that of the control group.

Determination of Antimicrobial Activity (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation: A two-fold serial dilution of the this compound compound is prepared in a 96-well microtiter plate with an appropriate broth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

-

Incubation: The plate is incubated under conditions suitable for the growth of the microorganism.

-